molecular formula C27H46O B15143299 Epicholesterol-2,2,3,4,4,6-d6

Epicholesterol-2,2,3,4,4,6-d6

Cat. No.: B15143299
M. Wt: 392.7 g/mol
InChI Key: HVYWMOMLDIMFJA-LPWOMTTRSA-N
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Description

Epicholesterol-2,2,3,4,4,6-d6 is a deuterium-labeled derivative of epicholesterol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving metabolic processes and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epicholesterol-2,2,3,4,4,6-d6 involves the incorporation of deuterium atoms into the epicholesterol molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are critical to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Epicholesterol-2,2,3,4,4,6-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield epicholesterol ketone, while reduction can yield epicholesterol alcohol .

Scientific Research Applications

Epicholesterol-2,2,3,4,4,6-d6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Epicholesterol-2,2,3,4,4,6-d6 involves its incorporation into biological systems where it can mimic the behavior of natural cholesterol. The deuterium atoms can alter the compound’s metabolic and pharmacokinetic profiles, making it useful for studying the effects of cholesterol in various biological processes. The molecular targets and pathways involved include cholesterol transporters, enzymes involved in cholesterol metabolism, and cell membrane components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epicholesterol-2,2,3,4,4,6-d6 is unique due to its specific deuterium labeling pattern, which allows for precise tracking and analysis in metabolic studies. Its stability and similarity to natural cholesterol make it a valuable tool in research .

Biological Activity

Epicholesterol-2,2,3,4,4,6-d6 is a deuterated derivative of epicholesterol, a naturally occurring sterol that plays significant roles in cellular functions and membrane dynamics. The incorporation of deuterium atoms enhances the compound's utility in various biochemical studies, particularly in understanding lipid metabolism and membrane interactions. This article delves into the biological activity of this compound, examining its effects on cellular processes and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its deuterated structure which alters its physical and chemical properties compared to non-deuterated epicholesterol. The presence of deuterium enhances stability and can influence metabolic pathways due to the kinetic isotope effect.

PropertyValue
Molecular FormulaC27H45D6O
Molecular Weight386.65 g/mol
Purity≥ 98%
Isotope Composition98 atom % D

Membrane Interaction

Research indicates that this compound interacts with lipid membranes in a manner similar to cholesterol. It has been shown to modulate membrane fluidity and permeability. A study demonstrated that the incorporation of this compound into phospholipid bilayers influences membrane characteristics significantly:

  • Membrane Fluidity : The presence of this compound can enhance membrane fluidity compared to cholesterol-free membranes.
  • Permeability : It alters the permeability of membranes to various solutes due to its structural properties.

Cellular Effects

This compound has been investigated for its effects on cell survival and proliferation. In vitro studies have shown that it can influence cell viability under stress conditions:

  • Neuroprotective Effects : In models of oxidative stress (e.g., HepG2 cells exposed to acetaminophen), this compound improved cell survival rates significantly compared to controls (from 39.53% to 45.53-53.44%) .
  • Endothelial Function : Its role in modulating endothelial function has also been observed. Chronic exposure to hypoxic conditions showed that cells treated with this compound exhibited enhanced endothelial-dependent dilation .

Mechanistic Insights

The biological activities of this compound are mediated through several mechanisms:

  • Activation of Signaling Pathways : It has been linked to the activation of pathways such as PPAR (Peroxisome Proliferator-Activated Receptors), which play crucial roles in lipid metabolism and inflammation.
    PathwayEffect
    PPAR ActivationModulates lipid metabolism
    Endothelial SignalingEnhances vasodilation
  • Interaction with Proteins : The compound's ability to bind with specific proteins involved in lipid transport and metabolism suggests potential roles in cholesterol homeostasis.

Study 1: Neuroprotective Properties

In a controlled study involving HepG2 cells subjected to oxidative stress:

  • Objective : To evaluate the protective effects of this compound.
  • Results : Cell viability improved significantly with treatment compared to untreated controls.

Study 2: Vascular Response

A study focused on endothelial cells under chronic hypoxia conditions:

  • Objective : Assess the impact of this compound on endothelial function.
  • Results : Enhanced vasodilation was observed in treated cells compared to controls.

Properties

Molecular Formula

C27H46O

Molecular Weight

392.7 g/mol

IUPAC Name

(3R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i9D,13D2,17D2,21D

InChI Key

HVYWMOMLDIMFJA-LPWOMTTRSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC([C@@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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